3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine
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Overview
Description
3’-Bromo-2,2’-dimethyl-[1,1’-biphenyl]-3-amine is an organic compound with a complex structure, characterized by the presence of a bromine atom, two methyl groups, and an amine group attached to a biphenyl backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2,2’-dimethyl-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2,2’-dimethyl-[1,1’-biphenyl] followed by amination. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination process . The subsequent amination step can be achieved using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2,2’-dimethyl-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to an alkylamine.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields a hydroxy derivative, while coupling reactions can produce extended biphenyl systems.
Scientific Research Applications
3’-Bromo-2,2’-dimethyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Bromo-2,2’-dimethyl-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the amine group can form hydrogen bonds or act as a nucleophile in biochemical pathways. The biphenyl structure provides rigidity and planarity, which can influence its binding to targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,2-dimethyl-1-propanol: Shares the bromine and dimethyl groups but differs in the backbone structure.
2-Bromo-2-methylpropane: Similar in having a bromine and methyl groups but lacks the biphenyl structure.
Uniqueness
3’-Bromo-2,2’-dimethyl-[1,1’-biphenyl]-3-amine is unique due to its biphenyl backbone, which imparts distinct chemical and physical properties compared to simpler brominated compounds. This uniqueness makes it valuable in applications requiring specific structural features.
Properties
Molecular Formula |
C14H14BrN |
---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
3-(3-bromo-2-methylphenyl)-2-methylaniline |
InChI |
InChI=1S/C14H14BrN/c1-9-11(5-3-7-13(9)15)12-6-4-8-14(16)10(12)2/h3-8H,16H2,1-2H3 |
InChI Key |
WMQMMPNMHZMQBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=C(C(=CC=C2)Br)C |
Origin of Product |
United States |
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